molecular formula C23H25FN2O3 B6023753 N-(3'-fluoro-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide

N-(3'-fluoro-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide

Cat. No. B6023753
M. Wt: 396.5 g/mol
InChI Key: ZJPHMGZCONZFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3'-fluoro-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide, also known as FBP, is a proline-based compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FBP is a small molecule that has been shown to have promising effects on various biological systems, making it a promising candidate for drug development.

Mechanism of Action

N-(3'-fluoro-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is believed to exert its effects through the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, this compound has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to increase the levels of acetylated histones, which may contribute to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3'-fluoro-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have low toxicity and high selectivity for its target enzymes and receptors. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may limit its bioavailability.

Future Directions

1. Further studies on the potential use of N-(3'-fluoro-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer.
3. Development of more efficient synthesis methods for this compound to improve its scalability for commercial production.
4. Exploration of the potential use of this compound as a treatment for viral infections.
5. Investigation of the potential use of this compound in the treatment of inflammatory bowel disease.
In conclusion, this compound is a proline-based compound that has shown promising potential for therapeutic applications in various biological systems. Its relatively simple synthesis method, low toxicity, and high selectivity make it a promising candidate for drug development. Further scientific research is needed to fully understand the mechanisms of action and potential applications of this compound in the treatment of various diseases.

Synthesis Methods

N-(3'-fluoro-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide can be synthesized through a multistep process that involves the coupling of two key intermediates. The first intermediate is 3'-fluoro-4-biphenylcarboxylic acid, which is obtained through the reaction of 3-fluorobenzaldehyde and benzene. The second intermediate is tetrahydro-2H-pyran-4-carboxylic acid, which is obtained through the reaction of dihydropyran and maleic anhydride. The two intermediates are then coupled using a proline derivative to form this compound.

Scientific Research Applications

N-(3'-fluoro-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide has been extensively studied for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. This compound has also been studied for its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-(3-fluorophenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3/c24-19-4-1-3-18(15-19)16-6-8-20(9-7-16)25-22(27)21-5-2-12-26(21)23(28)17-10-13-29-14-11-17/h1,3-4,6-9,15,17,21H,2,5,10-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPHMGZCONZFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCOCC2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.